molecular formula C15H15ClN2O2 B5421104 N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea

N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5421104
M. Wt: 290.74 g/mol
InChI Key: NNSCDBWJZBQCMQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as CMU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed to act as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain and reduce the uptake of serotonin in platelets. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is its versatility. It can be used as a scaffold for the development of new drugs with improved pharmacological properties. In addition, this compound has been shown to have a variety of effects on the brain and other tissues, making it a potential target for the treatment of a variety of diseases. However, one of the limitations of this compound is its potential toxicity. It has been shown to induce hyperactivity in animals, and its effects on the human body are not fully understood.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of new drugs based on the this compound scaffold. Another potential direction is the study of this compound in the treatment of addiction and other neurological disorders. Additionally, the potential anticancer properties of this compound warrant further investigation. Finally, the toxicity of this compound needs to be further studied to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. While its exact mechanism of action is not fully understood, it is believed to act as a dopamine transporter blocker. This compound has a variety of biochemical and physiological effects, and its versatility makes it a potential target for the development of new drugs. However, its potential toxicity needs to be further studied to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylisocyanate with 3-methoxyaniline. Another method involves the reaction of 5-chloro-2-methylphenylisocyanate with 3-methoxyphenylamine in the presence of a catalyst. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory equipment.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a significant effect on the release of dopamine in the brain, making it a potential target for the treatment of addiction and other neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-11(16)8-14(10)18-15(19)17-12-4-3-5-13(9-12)20-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCDBWJZBQCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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